diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate
Description
This compound features a 1,3-oxazole core substituted with:
- A benzylamino group at position 5,
- A 4-fluorophenyl group at position 2,
- A diethyl phosphonate moiety at position 4.
The phosphonate group enhances hydrolytic stability compared to phosphate esters, while the fluorophenyl and benzylamino substituents modulate electronic and steric properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
N-benzyl-4-diethoxyphosphoryl-2-(4-fluorophenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-8-6-5-7-9-15)27-18(23-20)16-10-12-17(21)13-11-16/h5-13,22H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQQBAKDIGUCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)F)NCC3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction.
Phosphonate Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation and catalytic processes to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
a) Diethyl 5-(2-Acylhydrazino)-2-[(4-Methylphenyl)-1,3-Oxazol-4-yl]phosphonate
- Key differences: Position 5: 2-acylhydrazino vs. benzylamino. Position 2: 4-methylphenyl vs. 4-fluorophenyl.
- 4-Methylphenyl lacks the electron-withdrawing fluorine, affecting electronic distribution .
b) [5-(4-Methylphenyl)Amino]-2-Phenyl-1,3-Oxazol-4-yl]Triphenylphosphonium Perchlorate (Compound 1 in )
- Key differences: Phosphonium cation vs. neutral phosphonate. 4-Methylphenylamino at position 5 vs. benzylamino.
- Impact :
Heterocycle Core Modifications: Oxazole vs. Thiadiazole
a) Diethyl {5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-ylaminoMethyl}Phosphonate
- Key differences: 1,3,4-Thiadiazole core vs. 1,3-oxazole. Substituents: 2,4-dichlorophenyl and 4-methoxyphenyl vs. 4-fluorophenyl and benzylamino.
- Impact :
Phosphonate vs. Other Phosphorus-Containing Groups
Crystallographic Data
- Hydrogen bonding : In thiadiazole analogs (), N—H⋯O and C—H⋯O interactions stabilize crystal packing (D⋯A distances: 2.805–3.431 Å). Similar patterns are expected in the main compound but require confirmation via X-ray studies using SHELX or SIR97 .
- Bond lengths : P=O bonds in phosphonates typically range from 1.48–1.52 Å, consistent across analogs .
Biological Activity
Diethyl [5-(benzylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The presence of the oxazole ring and the phosphonate group is significant for its biological interactions. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Phosphonation : The introduction of the phosphonate group is crucial for enhancing biological activity.
- Purification Techniques : Common methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to ensure product purity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be quantified through enzyme kinetics assays.
- Ligand Activity : Its phosphonate group allows it to act as a ligand in biochemical research, potentially modulating receptor activity.
Cytotoxicity Assessments
While specific cytotoxicity tests for this compound are not extensively documented, related compounds have undergone evaluations that reveal varying degrees of cytotoxic effects. Understanding these properties is essential for assessing the safety profile of this compound in therapeutic contexts.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Avendaño Leon et al. (2023) | Diethyl (5-benzyl-2-(4-hydroxycarbamimidoyl)phenyl) | Antiparasitic | 91.1 µM |
| Other Studies | Various phosphonates | Enzyme inhibition | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
